2,2-Difluoro-1-(2-furyl)ethanone
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Overview
Description
(Difluoromethyl)(2-furyl) ketone is an organofluorine compound characterized by the presence of a difluoromethyl group attached to a 2-furyl ketone moiety. This compound is of significant interest in medicinal chemistry due to the unique properties conferred by the difluoromethyl group, which can enhance the biological activity and metabolic stability of the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Difluoromethyl)(2-furyl) ketone typically involves the introduction of the difluoromethyl group into the 2-furyl ketone structure. One common method is the electrophilic fluorination of a precursor compound. For example, the reaction of 2-furyl lithium with ethyl difluoroacetate in the presence of boron trifluoride etherate can yield the desired product . Another approach involves the oxidation of 2,2-difluoroalkenylboranes to produce difluoromethyl ketones .
Industrial Production Methods
Industrial production of (Difluoromethyl)(2-furyl) ketone may involve large-scale electrophilic fluorination or the use of difluoroacetic acid derivatives as difluoroacylation agents. These methods are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(Difluoromethyl)(2-furyl) ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include difluoromethyl alcohols, difluoromethyl carboxylic acids, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
(Difluoromethyl)(2-furyl) ketone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable hydrates and hemiacetals.
Medicine: It has potential as a pharmaceutical intermediate, particularly in the development of enzyme inhibitors and other therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Difluoromethyl)(2-furyl) ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds have a trifluoromethyl group instead of a difluoromethyl group and are often used in similar applications.
Difluoromethyl carboxylic acids: These compounds are structurally similar but contain a carboxylic acid group instead of a ketone.
Fluorinated alcohols: These compounds have a hydroxyl group in place of the ketone.
Uniqueness
(Difluoromethyl)(2-furyl) ketone is unique due to its specific combination of the difluoromethyl group and the 2-furyl ketone moiety. This combination provides a balance of stability, reactivity, and biological activity that is not commonly found in other fluorinated compounds .
Properties
CAS No. |
181059-87-0 |
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Molecular Formula |
C6H4F2O2 |
Molecular Weight |
146.09 g/mol |
IUPAC Name |
2,2-difluoro-1-(furan-2-yl)ethanone |
InChI |
InChI=1S/C6H4F2O2/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H |
InChI Key |
KQJGKOTXUUYBHO-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)C(F)F |
Canonical SMILES |
C1=COC(=C1)C(=O)C(F)F |
Synonyms |
Ethanone, 2,2-difluoro-1-(2-furanyl)- (9CI) |
Origin of Product |
United States |
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